Rho-Kinase-IN-3

Vue d'ensemble

Description

GSK270822A est un inhibiteur sélectif de la protéine kinase 1 associée à Rho (ROCK1). Il présente des valeurs de concentration inhibitrice (IC50) de 9 nanomolaires pour ROCK1, 1100 nanomolaires pour la kinase 1 ribosomale S6 (RSK1) et 1550 nanomolaires pour la kinase p70 S6 (p70S6K) . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle de ROCK1 dans divers processus cellulaires.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de GSK270822A implique la préparation d'indazoles substitués par des amides. La voie de synthèse générale comprend les étapes suivantes :

Formation du noyau indazole : Le noyau indazole est synthétisé par une réaction de cyclisation impliquant des produits de départ appropriés.

Amidation : Le noyau indazole est ensuite soumis à une amidation avec des réactifs appropriés pour introduire le groupe amide.

Modifications finales : Des modifications supplémentaires sont apportées à la molécule pour obtenir la structure souhaitée de GSK270822A.

Méthodes de production industrielle

Les méthodes de production industrielle de GSK270822A ne sont pas largement documentées, car il est principalement utilisé à des fins de recherche. La synthèse suit généralement les mêmes étapes générales que la préparation en laboratoire, avec une optimisation pour une production à plus grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

GSK270822A subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants sur le noyau indazole.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le noyau indazole.

Applications de recherche scientifique

GSK270822A a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde chimique pour étudier le rôle de ROCK1 dans diverses réactions et voies chimiques.

Biologie : Utilisé en biologie cellulaire pour étudier les effets de l'inhibition de ROCK1 sur les processus cellulaires tels que la migration cellulaire, la prolifération et l'apoptose.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies impliquant ROCK1, telles que les maladies cardiovasculaires et le cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant ROCK1.

Mécanisme d'action

GSK270822A exerce ses effets en inhibant sélectivement ROCK1. L'inhibition de ROCK1 perturbe divers processus cellulaires régulés par cette kinase, notamment l'organisation du cytosquelette, la motilité cellulaire et l'expression des gènes. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation Rho/ROCK, qui joue un rôle crucial dans la régulation de la dynamique du cytosquelette d'actine .

Applications De Recherche Scientifique

Cardiovascular Diseases

Rho-Kinase-IN-3 has shown promise in improving endothelial function and reducing vascular complications associated with atherosclerosis. A study involving patients with coronary artery disease demonstrated that inhibition of ROCK significantly enhanced endothelium-dependent vasodilation, indicating improved nitric oxide bioavailability .

Table 1: Effects of this compound on Endothelial Function

| Parameter | Baseline (%) | Post-treatment (%) | p-value |

|---|---|---|---|

| Endothelium-dependent vasodilation | 9.4 ± 1.9 | 13.4 ± 1.9 | <0.001 |

| Endothelium-independent vasodilation | 11.3 ± 1.4 | 7.7 ± 1.1 | 0.07 |

Neurodegenerative Diseases

Research indicates that this compound may mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration. Inhibiting the Rho/ROCK pathway has been linked to reduced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha, suggesting potential applications in conditions like Alzheimer's disease and multiple sclerosis .

Ocular Disorders

The compound has been investigated for its ability to lower intraocular pressure in glaucoma patients. Rho kinase inhibitors have been effective either alone or in conjunction with other ocular hypotensive agents, showcasing neuroprotective effects and enhancing ocular blood flow .

Table 2: Clinical Outcomes of Rho-Kinase Inhibition in Glaucoma

| Treatment Group | IOP Reduction (mmHg) | Neuroprotective Effect |

|---|---|---|

| This compound Alone | 5.0 ± 1.2 | Yes |

| Combined Therapy | 7.5 ± 1.5 | Yes |

Cancer Therapy

This compound has demonstrated anti-tumor effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast and colon cancers . The mechanism involves modulation of the actin cytoskeleton, which is crucial for cancer cell migration and invasion.

Case Study: ROCK Inhibition in Cancer Cells

A study reported that treatment with this compound led to a significant reduction in tumor growth in xenograft models of breast cancer, highlighting its potential as an adjunct therapy alongside conventional chemotherapeutics.

Mécanisme D'action

GSK270822A exerts its effects by selectively inhibiting ROCK1. The inhibition of ROCK1 disrupts various cellular processes regulated by this kinase, including cytoskeletal organization, cell motility, and gene expression. The molecular targets and pathways involved include the Rho/ROCK signaling pathway, which plays a crucial role in regulating actin cytoskeleton dynamics .

Comparaison Avec Des Composés Similaires

Composés similaires

GSK299115A : Un autre inhibiteur sélectif de ROCK1 avec des valeurs de concentration inhibitrice similaires pour ROCK1, RSK1 et p70S6K.

GSK180736A : Un inhibiteur sélectif de la protéine kinase 2 couplée aux protéines G (GRK2) avec une certaine activité contre ROCK1.

Unicité

GSK270822A est unique en raison de sa forte sélectivité pour ROCK1 par rapport aux autres kinases. Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de ROCK1 dans divers processus biologiques et pour développer des stratégies thérapeutiques ciblées.

Activité Biologique

Rho-Kinase-IN-3 (also known as Rho-kinase inhibitor 3) is a selective inhibitor of the Rho-associated protein kinase (ROCK) family, which plays a critical role in various cellular processes, including smooth muscle contraction, cell migration, and proliferation. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Rho Kinases

Rho kinases are key effectors of the small GTPase RhoA and are involved in numerous physiological and pathological processes. They regulate the actin cytoskeleton, influencing cellular shape, motility, and contraction. Abnormal activation of the Rho/ROCK pathway has been implicated in various cardiovascular diseases such as hypertension, heart failure, and atherosclerosis .

This compound selectively inhibits ROCK1 and ROCK2, preventing their interaction with RhoA. This inhibition leads to decreased phosphorylation of myosin light chain (MLC), resulting in relaxation of vascular smooth muscle and reduced vasoconstriction. The compound has shown promise in preclinical studies for its potential therapeutic effects in conditions characterized by excessive ROCK activity.

Cardiovascular Effects

Numerous studies have demonstrated the protective effects of Rho-kinase inhibitors in cardiovascular models:

- Ischemia/Reperfusion Injury : Inhibition of Rho-kinase has been shown to protect the myocardium from ischemic injury. Studies indicate that this compound can mitigate left ventricular hypertrophy and improve cardiac contractility in models of heart failure .

- Hypertension Models : In Dahl salt-sensitive rats, administration of a ROCK inhibitor similar to this compound improved cardiac function and reduced vascular remodeling associated with hypertension .

Neurological Implications

The Rho/ROCK pathway also plays a role in neurological functions. Inhibition of this pathway has been linked to improvements in neuroprotection following injury:

- Blood Pressure Regulation : Research indicates that blockade of the Rho/ROCK pathway in the brainstem lowers blood pressure and heart rate, suggesting a potential role for this compound in treating hypertension through central mechanisms .

Case Studies

Recent case studies highlight the utility of Rho-Kinase inhibitors beyond cardiovascular applications:

- Corneal Edema Treatment : A case series reported successful corneal clearance after using netarsudil (a topical Rho-kinase inhibitor) for endothelial cell dysfunction. This suggests that ROCK inhibition may have therapeutic applications in ocular conditions .

- Chronic Pain Management : Emerging evidence points to the potential use of ROCK inhibitors in managing chronic pain through modulation of pain pathways involving the nervous system.

Data Table: Comparative Efficacy of Rho-Kinase Inhibitors

Propriétés

Formule moléculaire |

C24H20N4O2 |

|---|---|

Poids moléculaire |

396.4 g/mol |

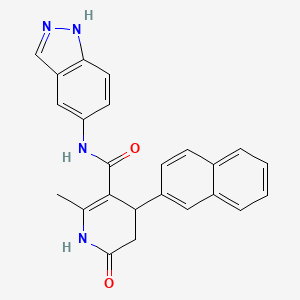

Nom IUPAC |

N-(1H-indazol-5-yl)-6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide |

InChI |

InChI=1S/C24H20N4O2/c1-14-23(24(30)27-19-8-9-21-18(11-19)13-25-28-21)20(12-22(29)26-14)17-7-6-15-4-2-3-5-16(15)10-17/h2-11,13,20H,12H2,1H3,(H,25,28)(H,26,29)(H,27,30) |

Clé InChI |

ODLNBFNBEPOFNC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5 |

SMILES canonique |

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GSK270822A |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.